(5S)-5-methylpiperazin-2-one

Description

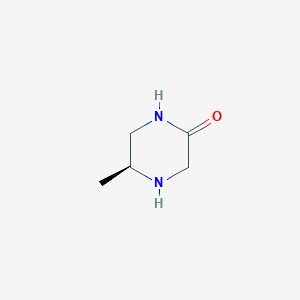

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODLPCCEKPQWAY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of (5S)-5-methylpiperazin-2-one

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structural elucidation of (5S)-5-methylpiperazin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures. Instead, it delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. We will explore a multi-technique approach, demonstrating how data from various analytical platforms are integrated to build an unassailable structural proof.

Introduction

This compound is a chiral heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol [1][2]. As a derivative of the piperazine core, a privileged scaffold in medicinal chemistry, understanding its precise three-dimensional structure is paramount for its potential applications in drug discovery and development. The presence of a stereocenter at the C5 position necessitates not only the confirmation of its constitutional isomer but also the unambiguous determination of its absolute stereochemistry. This guide will walk through a logical, stepwise process to achieve this, from fundamental characterization to the definitive assignment of its stereochemical configuration.

I. Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in the structural elucidation of a novel compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Expertise & Experience in Practice:

The choice of ionization technique is critical. Given the presence of basic nitrogen atoms and a polar amide group, electrospray ionization (ESI) in positive ion mode is the logical choice. This technique is gentle and typically produces the protonated molecular ion [M+H]⁺ with high efficiency, minimizing fragmentation and providing a clear indication of the molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of approximately 10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.0 kV

-

Nebulizing Gas (N₂) Pressure: 1.0 - 1.5 bar

-

Drying Gas (N₂) Flow Rate: 4 - 6 L/min

-

Drying Gas Temperature: 180 - 220 °C

-

-

Mass Analyzer Parameters:

-

Acquisition Range: m/z 50 - 500

-

Resolution: >10,000 FWHM (Full Width at Half Maximum)

-

Internal Calibration: Use a known reference standard to ensure high mass accuracy.

-

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Data Presentation: Expected HRMS Data

| Ion | Calculated Exact Mass (C₅H₁₁N₂O⁺) | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 115.0871 | Value | < 5 |

The observation of an ion with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated molecule, with a mass error of less than 5 ppm, provides strong evidence for the proposed molecular formula of C₅H₁₀N₂O[3][4].

II. Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.

Expertise & Experience in Practice:

For a small molecule like this compound, a standard 400 or 500 MHz spectrometer is sufficient. The choice of solvent is important; deuterated chloroform (CDCl₃) is a common starting point, but due to the polar nature of the amide, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be required to ensure solubility and minimize signal broadening of the N-H protons. Temperature-dependent NMR studies can also be insightful for piperazine derivatives, as they can reveal information about conformational dynamics, such as ring inversion and restricted rotation around amide bonds[5][6][7].

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems.

-

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| 1-NH | 6.5-7.5 (br s) | - |

| 2-C=O | - | 168-172 |

| 3-CH₂ | 3.2-3.4 (m) | 45-50 |

| 4-NH | 1.5-2.5 (br s) | - |

| 5-CH | 3.0-3.2 (m) | 48-53 |

| 6-CH₂ | 2.8-3.0 (m) | 40-45 |

| 5-CH₃ | 1.1-1.3 (d, J ≈ 6-7) | 15-20 |

Logical Elucidation through 2D NMR:

-

COSY: Would show correlations between the methyl protons and the H5 proton, and between the protons of the adjacent CH₂ groups in the ring.

-

HSQC: Would directly link each proton signal to its attached carbon.

-

HMBC: Would be critical for confirming the overall structure. For example, correlations would be expected from the methyl protons to C5 and C6, and from the H3 protons to the carbonyl carbon (C2).

III. Stereochemical Integrity: Chiral High-Performance Liquid Chromatography (HPLC)

The confirmation of the enantiomeric purity of this compound is a critical step, as enantiomers can have vastly different pharmacological and toxicological profiles[8][9]. Chiral HPLC is the most widely used technique for separating enantiomers and determining enantiomeric excess (% ee)[10][11].

Expertise & Experience in Practice:

The selection of the chiral stationary phase (CSP) is the most important factor in developing a successful chiral separation method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be very effective for a wide range of chiral compounds, including piperazine derivatives[8]. A screening approach, testing several different polysaccharide-based columns with various mobile phases, is often the most efficient way to find a suitable separation method.

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase: Start with a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A typical starting mobile phase would be 90:10 (v/v) n-hexane:isopropanol. An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape.

-

Instrumentation: A standard HPLC system with a UV detector is sufficient. The lack of a strong chromophore in the molecule may necessitate detection at a low wavelength (e.g., 205-220 nm)[8].

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-35 °C

-

Injection Volume: 10 µL

-

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL. If a racemic standard is available, prepare a solution of it as well to confirm the retention times of both enantiomers.

-

Data Analysis: Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation. For a non-racemic sample, calculate the enantiomeric excess using the peak areas.

Data Presentation: Expected Chiral HPLC Results

| Parameter | Expected Value |

| Retention Time (5S) | t₁ |

| Retention Time (5R) | t₂ |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (% ee) | > 99% for an enantiomerically pure sample |

IV. The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of HRMS and NMR can elucidate the constitution of a molecule, and chiral HPLC can confirm its enantiomeric purity, only single-crystal X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry in the solid state[12][13][14].

Expertise & Experience in Practice:

Growing high-quality single crystals is often the most challenging part of the process. A systematic screening of different solvents and crystallization techniques is necessary. Slow evaporation of a solution is a common and effective method.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth:

-

Solvent Screening: Test a range of solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling or evaporation.

-

Technique: Slow evaporation is a good starting point. Dissolve the compound in a suitable solvent to near saturation, filter the solution to remove any particulate matter, and allow the solvent to evaporate slowly in a loosely covered vial over several days.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

Determine the absolute stereochemistry using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.

-

Data Presentation: Expected Crystallographic Data

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ |

| Flack Parameter | A value close to 0 for the (S) configuration would confirm the absolute stereochemistry. |

| Molecular Structure | An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram showing the 3D structure with atomic numbering. |

V. Workflow and Logical Relationships

The structural elucidation process follows a logical progression, with each technique providing a piece of the puzzle. The following diagram illustrates this workflow.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (5S)-5-methylpiperazin-2-one: A Chiral Building Block in Modern Drug Discovery

Introduction: The landscape of modern drug discovery is increasingly reliant on the use of chiral building blocks to construct complex and stereospecific active pharmaceutical ingredients (APIs). (5S)-5-methylpiperazin-2-one (CAS Number: 1240583-20-3) is a prime example of such a scaffold, offering a unique combination of a rigid heterocyclic core, defined stereochemistry, and reactive handles for further chemical modification. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its critical application in the development of targeted cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral intermediate.

Physicochemical and Structural Properties

This compound is a chiral heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol .[1][2][3] Its structure features a six-membered piperazinone ring with a methyl group at the 5-position, conferring the (S)-stereochemistry. The presence of both a secondary amine and an amide functional group within the ring system makes it a versatile synthon for a variety of chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 1240583-20-3 | [1][2][3][4] |

| Molecular Formula | C₅H₁₀N₂O | [1][2][3] |

| Molecular Weight | 114.15 g/mol | [1][2][3][4] |

| Synonyms | (S)-5-Methylpiperazin-2-one, (5S)-5-Methyl-2-Piperazinone | [1][4][5] |

| Purity (typical) | ≥98% | [1][3] |

| SMILES | C[C@H]1CNC(=O)CN1 | [1] |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | [1] |

| logP | -0.9057 | [1] |

Synthesis of Chiral Piperazinone Derivatives

The synthesis of chiral piperazinone derivatives is a critical process, with various methods developed to ensure high enantiomeric purity. A common strategy involves the use of chiral starting materials and stereocontrolled reaction pathways. A representative synthesis of a chiral methylpiperazinone is detailed in Chinese patent CN108129404B, which outlines a method that avoids highly toxic reagents and improves yield and purity, making it suitable for industrial-scale production.[5] While this patent specifically describes the synthesis of the (R)-3-methylpiperazin-2-one isomer, the principles can be adapted for the (5S) isomer.

A plausible synthetic approach for this compound would involve the reductive amination of a protected aminoacetaldehyde with an (S)-alanine derivative, followed by deprotection and intramolecular cyclization.

Conceptual Synthetic Workflow:

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

Synthesis of chiral 5-methylpiperazin-2-one

An In-depth Technical Guide to the Synthesis of Chiral 5-Methylpiperazin-2-one

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral 5-Methylpiperazin-2-one in Modern Drug Discovery

The piperazin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of bioactive natural products and clinically approved pharmaceuticals.[1] Its inherent conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive building block for medicinal chemists. The introduction of a chiral center, as in 5-methylpiperazin-2-one, further enhances its utility, allowing for the fine-tuning of pharmacological activity and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the key synthetic strategies for accessing enantiomerically pure 5-methylpiperazin-2-one, with a focus on methodologies that offer high stereocontrol and scalability.

Strategic Approaches to the Asymmetric Synthesis of 5-Methylpiperazin-2-one

The synthesis of chiral 5-methylpiperazin-2-one can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The most direct and often cost-effective approach to chiral 5-methylpiperazin-2-one involves the use of readily available and enantiomerically pure starting materials from the chiral pool, most notably amino acids.[1][2][3][4] L- and D-alanine are ideal precursors for the (S)- and (R)-enantiomers of 5-methylpiperazin-2-one, respectively.

A general and efficient route starting from enantiomerically pure alanine is depicted below.[5] This method involves the esterification of alanine, followed by a key cyclization step.

Experimental Protocol: Synthesis of (S)-5-Methylpiperazin-2-one from L-Alanine [5]

Step 1: Esterification of L-Alanine

-

To a suspension of L-alanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.

Step 2: N-Alkylation with a Protected Ethylenamine Equivalent

-

Dissolve L-alanine methyl ester hydrochloride (1.0 eq) and a suitable N-protected 2-aminoacetaldehyde or its equivalent in a suitable solvent such as dichloromethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by quenching with saturated sodium bicarbonate solution and extracting with an organic solvent.

Step 3: Deprotection and Intramolecular Cyclization

-

The N-protected diamino ester intermediate is deprotected under appropriate conditions (e.g., hydrogenolysis for a Cbz group).[6]

-

The resulting free diamine undergoes spontaneous or base-catalyzed intramolecular cyclization to afford (S)-5-methylpiperazin-2-one.

-

Purification is typically achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Thionyl chloride in methanol: This is a classic and efficient method for the in situ formation of methyl ester hydrochlorides from amino acids.

-

Reductive amination: This is a mild and high-yielding method for forming the C-N bond, crucial for constructing the piperazinone backbone. Sodium triacetoxyborohydride is often preferred for its selectivity and ease of handling.

-

Protecting groups: The choice of the N-protecting group (e.g., Cbz or Boc) is critical for compatibility with subsequent reaction conditions and for ease of removal to facilitate the final cyclization.[6]

Asymmetric Catalysis: A Modern Approach to Enantioselectivity

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules, avoiding the need for stoichiometric chiral reagents. For the synthesis of substituted piperazin-2-ones, several powerful catalytic methods have been developed.

Palladium- and iridium-catalyzed asymmetric hydrogenation of unsaturated precursors, such as pyrazin-2-ols or unsaturated piperazin-2-ones, provides a direct route to chiral piperazin-2-ones with high enantioselectivity.[1][7][8]

Workflow: Asymmetric Hydrogenation for Chiral Piperazin-2-one Synthesis

Caption: Asymmetric hydrogenation workflow.

Key Considerations for Asymmetric Hydrogenation:

-

Catalyst and Ligand Selection: The choice of the metal catalyst (e.g., Palladium or Iridium) and the chiral ligand is paramount for achieving high enantioselectivity and diastereoselectivity.[1]

-

Reaction Conditions: Optimization of hydrogen pressure, temperature, and solvent is crucial for maximizing yield and stereoselectivity.

Multi-component, one-pot reactions are highly desirable in process chemistry as they reduce the number of synthetic steps and purification procedures. A notable example is the quinine-derived urea-catalyzed one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) to afford 3-substituted piperazin-2-ones.[8][9] While this method is primarily for C3-substituted piperazinones, modifications could potentially be adapted for C5-substitution.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, a stereochemically pure molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a well-established strategy. For instance, (R)-(-)-phenylglycinol can be employed as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine, which can then be oxidized to the corresponding piperazin-2-one.[2][10]

Workflow: Chiral Auxiliary Approach

Caption: Chiral auxiliary-mediated synthesis.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excesses (ee) for various synthetic methods.

| Synthetic Method | Starting Material | Typical Yield (%) | Typical ee (%) | Reference(s) |

| Chiral Pool Synthesis | L-Alanine | 80-95 | >99 | [5][6] |

| Asymmetric Hydrogenation (Pd-cat) | Pyrazin-2-ol | 93 | 90 | [1] |

| One-Pot Cascade (Organocatalysis) | Aldehyde, etc. | 38-90 | up to 99 | [8][9] |

| Chiral Auxiliary | N-Boc glycine | 60-70 (overall) | >98 | [2] |

Conclusion and Future Outlook

The synthesis of chiral 5-methylpiperazin-2-one is a well-addressed challenge in organic synthesis, with several robust and high-yielding methodologies available. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and the availability of specialized equipment (e.g., high-pressure hydrogenators). Chiral pool synthesis from alanine remains a highly practical and scalable approach for industrial applications.[6] However, the continued development of novel asymmetric catalytic methods will undoubtedly lead to even more efficient and sustainable routes to this important chiral building block.

References

-

Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL: [Link]

-

Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: NIH URL: [Link]

-

Title: Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. Source: ResearchGate URL: [Link]

- Title: Synthesis method of chiral piperazinone derivative Source: Google Patents URL

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

-

Title: A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine Source: Synthetic Communications URL: [Link]

-

Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: stoltz2.caltech.edu URL: [Link]

-

Title: Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands Source: PubMed URL: [Link]

-

Title: Synthesis of Piperazin-2-ones Source: Thieme Chemistry URL: [Link]

-

Title: A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block Source: MDPI URL: [Link]

-

Title: (S)-5-Methylpiperazin-2-One Source: Protheragen URL: [Link]

-

Title: Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production Source: ResearchGate URL: [Link]

-

Title: 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 Source: PubChem - NIH URL: [Link]

-

Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Enantioselective Synthesis of (5S)-5-Methylpiperazin-2-one from the (S)-Alanine Chiral Pool

An In-depth Technical Guide for Drug Development Professionals

Abstract

(5S)-5-methylpiperazin-2-one is a valuable chiral building block in modern medicinal chemistry, serving as a key intermediate for a range of pharmacologically active agents. Its stereochemically defined structure is crucial for achieving desired biological activity and minimizing off-target effects.[1] This guide provides an in-depth, field-proven methodology for the enantioselective synthesis of this important scaffold, leveraging the readily available and inexpensive chiral pool starting material, (S)-alanine. We will explore the strategic rationale behind the synthetic design, from retrosynthetic analysis to the execution of key transformations, including N-protection, peptide coupling, selective reduction, and the final deprotection-cyclization cascade. Detailed, step-by-step protocols are provided to ensure reproducibility and high fidelity, empowering researchers and drug development professionals to confidently produce this critical intermediate.

Strategic Imperative: Why (S)-Alanine?

The synthesis of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry to ensure safety and efficacy.[2] Utilizing the "chiral pool" — a collection of abundant, enantiomerically pure natural products — is a highly efficient and cost-effective strategy.[3][4] (S)-alanine offers an ideal starting point for this compound as its stereocenter directly translates to the C5 position of the target molecule, obviating the need for complex asymmetric induction or chiral resolution steps. This approach not only simplifies the synthesis but also guarantees the highest possible enantiomeric purity in the final product.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a clear and robust pathway. The core piperazinone ring, a cyclic amide (or lactam), can be formed via an intramolecular cyclization of a linear amino-ester precursor. This precursor is envisioned as a diamine backbone where one amine is part of an ethylamine moiety and the other is derived from the original alanine. This linear precursor can be assembled through a standard amide bond formation between N-protected (S)-alanine and a glycine derivative, followed by a selective reduction. This leads us back to two simple, commercially available starting materials: (S)-alanine and glycine methyl ester.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Linear Dipeptide Precursor

This phase focuses on constructing the acyclic backbone with the correct stereochemistry and functional handles for the subsequent reduction and cyclization steps.

N-Terminal Protection of (S)-Alanine

Causality: The α-amino group of (S)-alanine is a potent nucleophile that must be temporarily masked to prevent unwanted side reactions, such as self-polymerization, during the subsequent amide coupling step.[5][6] The tert-butoxycarbonyl (Boc) group is an ideal choice for this role. It is easily introduced, exceptionally stable under the neutral or basic conditions of peptide coupling, and can be removed under acidic conditions that are compatible with the final cyclization step.[7][8]

Experimental Protocol: Synthesis of Boc-(S)-Ala-OH

-

Setup: To a 500 mL round-bottom flask, add (S)-alanine (1.0 eq, e.g., 20.0 g) and dissolve it in a 1:1 mixture of 1,4-dioxane and water (200 mL).

-

Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq) portion-wise to maintain the temperature below 10 °C. Stir until all solids dissolve.

-

Boc-Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 50 mL of 1,4-dioxane. Add this solution dropwise to the stirring alanine solution over 1 hour, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The solution should become clear.

-

Workup (Acidification): Cool the mixture back to 0 °C and carefully acidify with cold 1 M HCl or a saturated citric acid solution to pH 2-3. A white precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-(S)-Ala-OH as a white solid or viscous oil. The product is typically used without further purification.

Amide Bond Formation: Coupling to Glycine Methyl Ester

Causality: The formation of the amide (peptide) bond is a condensation reaction that is thermodynamically unfavorable and requires activation of the carboxylic acid.[9] We employ a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which converts the carboxylic acid of Boc-(S)-alanine into a highly reactive O-acylisourea intermediate.[10] To mitigate the risk of racemization at the alanine stereocenter and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is used.[11][12] HOBt traps the activated intermediate to form an active ester, which then cleanly reacts with the amino group of glycine methyl ester.

Experimental Protocol: Synthesis of Boc-(S)-Ala-Gly-OMe

-

Setup: In a 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-(S)-Ala-OH (1.0 eq, e.g., 30.0 g) in anhydrous dichloromethane (DCM, 250 mL).

-

Reagent Addition: Add HOBt (1.1 eq) and glycine methyl ester hydrochloride (1.05 eq). Cool the resulting slurry to 0 °C.

-

Base Addition: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq), dropwise to neutralize the hydrochloride salt and facilitate the reaction.

-

Activation & Coupling: Add EDC hydrochloride (1.2 eq) portion-wise over 20 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 18 hours. Monitor progress by thin-layer chromatography (TLC).

-

Workup: Dilute the reaction mixture with DCM (150 mL). Wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure dipeptide analog, Boc-(S)-Ala-Gly-OMe.

Part II: Ring Formation via Reductive Cyclization

This phase involves the critical transformations that convert the linear precursor into the final chiral heterocyclic scaffold.

Selective Amide Reduction

Causality: To form the ethylenediamine bridge of the piperazinone ring, the amide carbonyl of the dipeptide must be selectively reduced to a methylene group (-C(O)NH- → -CH₂NH-). Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for this transformation as it selectively reduces amides and carboxylic acids while typically leaving esters untouched under controlled conditions. This selectivity is crucial for preserving the methyl ester functionality required for the subsequent cyclization.

Experimental Protocol: Synthesis of the Linear Amino Ester Precursor

-

Setup: In a flame-dried 1 L round-bottom flask under an inert atmosphere, dissolve the dipeptide Boc-(S)-Ala-Gly-OMe (1.0 eq, e.g., 25.0 g) in anhydrous THF (300 mL).

-

Borane Addition: Cool the solution to 0 °C. Add 1.0 M BH₃·THF solution (3.0-4.0 eq) dropwise via an addition funnel over 1.5 hours. Vigorous gas evolution (H₂) may occur initially.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to a gentle reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction back to 0 °C. Carefully and slowly add methanol (100 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution.

-

Removal of Boron: Stir the mixture for 30 minutes, then remove the solvents under reduced pressure. Re-dissolve the residue in methanol (200 mL) and evaporate again. Repeat this process two more times to ensure the removal of boron as volatile trimethyl borate.

-

Workup: Dissolve the resulting residue in ethyl acetate (300 mL) and wash with saturated NaHCO₃ solution (2 x 150 mL) and brine (1 x 150 mL).

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate to give the crude linear amino ester precursor. This material is often carried forward to the next step without extensive purification.

Deprotection and Intramolecular Cyclization

Causality: The final step is a tandem deprotection-cyclization reaction. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or methanolic HCl, serves two purposes. First, it cleaves the acid-labile Boc protecting group, exposing the primary amine of the alanine residue.[13] Second, the acidic conditions protonate the newly formed secondary amine, preventing side reactions. Upon neutralization or heating, the liberated primary amine acts as an intramolecular nucleophile, attacking the electrophilic carbonyl of the methyl ester. This results in the formation of the stable six-membered piperazinone ring with the expulsion of methanol.[14]

Experimental Protocol: Synthesis of this compound

-

Deprotection: Dissolve the crude linear amino ester from the previous step (1.0 eq) in a 1:1 mixture of DCM and TFA (10 mL per gram of substrate) at 0 °C. Stir for 1-2 hours at room temperature.

-

Solvent Removal: Concentrate the solution in vacuo to remove the TFA and DCM. Co-evaporate with toluene (3 x 50 mL) to ensure all residual acid is removed. This yields the crude amine salt.

-

Cyclization: Dissolve the crude salt in a high-boiling point solvent such as methanol or toluene (20 mL per gram). Add a mild base like triethylamine (2.0-3.0 eq).

-

Heating: Heat the mixture to reflux (80-110 °C, depending on the solvent) for 12-24 hours. The cyclization drives off methanol, pushing the reaction to completion.

-

Purification: Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by flash chromatography (silica gel, using a gradient of methanol in DCM) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Overall Synthetic Workflow and Data Summary

The entire process is a robust sequence of standard organic transformations, designed for scalability and control.

Caption: Forward synthesis workflow from (S)-alanine to the target product.

Table 1: Characterization Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol [15] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118-122 °C |

| Optical Rotation [α]D²⁰ | Approx. -25.0° (c=1, MeOH) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.5-3.2 (m, 3H), ~3.0 (dd, 1H), ~2.8 (dd, 1H), ~1.2 (d, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~170.1, ~52.5, ~48.2, ~45.9, ~19.8 |

| Mass Spec (ESI+) | m/z: 115.08 [M+H]⁺ |

Conclusion

This guide details a reliable and enantioselective synthesis of this compound. By starting from the (S)-alanine chiral pool, the stereochemistry is controlled from the outset. The pathway employs a series of well-understood and scalable reactions—Boc protection, EDC/HOBt-mediated peptide coupling, selective borane reduction, and an acid-mediated deprotection/cyclization cascade. The provided protocols are designed to be self-validating, with clear steps for reaction monitoring and purification. This robust methodology provides a clear and efficient route for drug development professionals to access a key chiral intermediate for the synthesis of next-generation therapeutics.

References

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Gallou, F., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Drauz, K. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

-

Van der poorten, K., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Request PDF on ResearchGate. [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Scilit. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Scilit. [Link]

-

Van der poorten, K., et al. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). [Link]

-

RSC Publishing. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

-

PubMed. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]

-

D'Este, E., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. PMC. [Link]

-

Acosta Quintero, L. M., et al. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. PubMed. [Link]

-

ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. [Link]

-

ScholarWorks. (n.d.). Cyclic Dipeptide Synthesis. ScholarWorks. [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Request PDF on ResearchGate. [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

-

ACS Publications. (n.d.). Site-Specific Modification of Amino Acids and Peptides by Aldehyde–Alkyne–Amine Coupling under Ambient Aqueous Conditions. Organic Letters. [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. ResearchGate. [Link]

-

MDPI. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. [Link]

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

-

Protheragen. (n.d.). (S)-5-Methylpiperazin-2-One. Protheragen. [Link]

-

PubChem. (n.d.). 5-methylpiperazin-2-one. PubChem. [Link]

-

ResearchGate. (2025). Enantioconvergent Synthesis of (−)-(2R,5S)-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Request PDF on ResearchGate. [Link]

-

PMC - NIH. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC - NIH. [Link]

-

ResearchGate. (2025). Synthesis of enantiopure L-(5-phenylfuran-2-yl)alanines by a sequential multienzyme process. Request PDF on ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 4. chimia.ch [chimia.ch]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 10. hepatochem.com [hepatochem.com]

- 11. peptide.com [peptide.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

A Proposed Investigational Framework for Elucidating the CNS Mechanism of Action of (5S)-5-methylpiperazin-2-one

An In-depth Technical Guide

Abstract: The piperazine ring and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] The piperazin-2-one motif, a related structure, is also found in various bioactive molecules and is a subject of growing interest in drug discovery.[3] This guide focuses on a specific chiral molecule, (5S)-5-methylpiperazin-2-one (CAS 1240583-20-3).[4] Currently, there is a lack of published data detailing a specific mechanism of action for this compound in CNS disorders. This document, therefore, serves as an in-depth, expert-led technical framework for researchers and drug development professionals. It outlines a systematic, multi-stage investigational cascade designed to comprehensively profile this compound, from initial in silico assessment to in vivo validation. By leveraging established principles of neuropharmacology and the known activities of structurally related piperazine derivatives, this guide provides the scientific rationale and detailed protocols necessary to hypothesize, identify, and validate its potential therapeutic mechanism of action.

Part 1: The this compound Scaffold: A Foundation for CNS Investigation

The molecule this compound belongs to the piperazinone class of N-heterocyclic compounds. Its structure features a six-membered ring with two nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group conferring chirality at the 5th position.

The immense success of the parent piperazine scaffold in neuropharmacology provides a strong rationale for investigating derivatives like this compound. Piperazine-containing drugs have demonstrated a remarkable capacity to modulate a wide array of CNS targets, primarily neurotransmitter receptors.[5][6] This therapeutic versatility stems from the unique physicochemical properties of the piperazine ring, whose two nitrogen atoms can be substituted to fine-tune potency, selectivity, and pharmacokinetic profiles, such as improved water solubility and bioavailability.[2]

Notable examples of successful piperazine-based CNS drugs include:

-

Buspirone: An anxiolytic acting as a serotonin 5-HT1A receptor agonist.[7]

-

Clozapine: An atypical antipsychotic with a complex pharmacology, including action at dopamine and serotonin receptors.[6][7]

-

Vortioxetine: An antidepressant with multimodal activity, primarily involving serotonin transporter inhibition and receptor modulation.[7]

The inclusion of a carbonyl group to form the piperazin-2-one ring introduces conformational constraints and additional hydrogen bonding capabilities, creating a peptidomimetic scaffold that could offer novel interactions with biological targets.[3] The specific chirality at the 5-position is critical, as stereoisomers of a drug can have vastly different pharmacological activities and potencies. Therefore, a rigorous and systematic approach is required to unlock the therapeutic potential of this specific molecule.

Part 2: A Systematic Framework for Elucidating the Mechanism of Action

To decipher the CNS mechanism of action of a novel chemical entity like this compound, a logical, phased approach is essential. This framework is designed as a self-validating cascade, where the results of each stage inform the experimental choices of the next.

Stage 1: In Silico Profiling and Target Hypothesis Generation

The initial step is to leverage computational tools to predict the compound's physicochemical properties and potential biological targets. This is a cost-effective method to generate initial hypotheses and prioritize experimental resources.

Causality: Before committing to expensive and time-consuming wet-lab experiments, in silico analysis provides a rational basis for investigation. By comparing the structure of this compound to databases of known ligands, we can predict its likely binding partners. ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for early assessment of drug-likeness, flagging potential liabilities like poor blood-brain barrier penetration.[8]

Experimental Protocol: Computational Docking and ADME Prediction

-

3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., Schrödinger Maestro, MOE).

-

Target Library Selection: Compile a library of high-resolution crystal structures of key CNS targets known to interact with piperazine derivatives. This library should include subtypes of serotonin, dopamine, GABA, and sigma receptors.[9][10][11]

-

Molecular Docking: Perform docking simulations of the compound against each target in the library. Calculate and rank the binding affinities (e.g., docking score, estimated ΔG of binding).

-

ADME Prediction: Utilize software (e.g., SwissADME, QikProp) to calculate key molecular descriptors and predict pharmacokinetic properties, including:

-

Lipinski's Rule of Five compliance

-

Blood-Brain Barrier (BBB) penetration score

-

Aqueous solubility (LogS)

-

Potential for P-glycoprotein (P-gp) substrate activity.[11]

-

Stage 2: Primary Pharmacological Screening

The next step is to move from prediction to empirical testing. A broad radioligand binding assay panel is the gold standard for unbiased, initial identification of molecular targets.

Causality: The in silico results are purely predictive. A broad binding screen provides the first experimental evidence of compound-target interactions across a wide range of receptors, transporters, and ion channels. This approach minimizes bias and can uncover unexpected activities, providing a comprehensive view of the compound's selectivity profile.

Experimental Protocol: Radioligand Displacement Assay Panel

-

Compound Preparation: Solubilize this compound in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution.

-

Assay Execution: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP) or perform in-house. The compound is typically tested at a standard concentration (e.g., 10 µM) against a panel of ~50-100 CNS targets.

-

Mechanism: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor expressed in cell membrane preparations.

-

Data Collection: The amount of bound radioactivity is measured using a scintillation counter. The primary output is expressed as the percentage of inhibition of radioligand binding.

-

Hit Identification: Targets showing significant inhibition (typically >50%) are identified as "hits" and prioritized for further investigation.

Mandatory Visualization: Proposed MOA Investigation Workflow

Caption: A systematic workflow for elucidating the mechanism of action.

Stage 3: Secondary & Functional Assays

Once primary hits are identified, the next crucial step is to determine the functional consequence of binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutively active receptors).

Hypothetical Scenario: For the purpose of this guide, let us assume the primary screen reveals a significant interaction with the serotonin 5-HT1A receptor , a common target for piperazine-based anxiolytics.[9][10]

Causality: A binding assay only confirms affinity; it does not reveal function. The 5-HT1A receptor is a Gi-coupled protein receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay measuring cAMP production is therefore the definitive method to classify the compound's activity at this receptor.

Experimental Protocol: cAMP Functional Assay for 5-HT1A

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human 5-HT1A receptor.

-

Compound Treatment: Plate the cells and treat with increasing concentrations of this compound. To test for agonist activity, measure the direct effect of the compound. To test for antagonist activity, co-incubate the compound with a known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

cAMP Induction: Add forskolin to the cells to stimulate adenylyl cyclase and induce a high baseline level of cAMP.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis:

-

Agonist Mode: Plot the percentage decrease in cAMP against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).

-

Antagonist Mode: Plot the cAMP levels against the log concentration of the reference agonist in the presence of a fixed concentration of the test compound to determine the IC50 (half-maximal inhibitory concentration).

-

Mandatory Visualization: 5-HT1A Receptor Signaling Pathway

Caption: Hypothetical agonist action at the Gi-coupled 5-HT1A receptor.

Part 3: In Vivo Validation in a CNS Disorder Model

The final stage is to translate the in vitro findings into a relevant animal model. This step is critical to establish a link between the molecular mechanism and a potential therapeutic effect.

Causality: Positive results in cellular assays demonstrate molecular potency but do not guarantee efficacy in a complex biological system. An in vivo model is necessary to assess the compound's ability to cross the blood-brain barrier, engage its target in the brain, and produce a physiologically relevant behavioral effect. Following our hypothetical 5-HT1A agonist activity, a model of anxiety, such as the Elevated Plus Maze (EPM), is an appropriate choice.[10][12]

Experimental Protocol: Elevated Plus Maze (EPM) Test for Anxiolytic Activity

-

Animals: Use adult male mice or rats. House them under standard conditions with a 12-hour light/dark cycle.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at several doses. Include a vehicle control group and a positive control group (e.g., diazepam or buspirone).

-

Acclimatization and Testing: Allow a 30-60 minute pre-treatment period. Place the animal at the center of the EPM apparatus, which consists of two open arms and two closed arms. Record its behavior for 5 minutes using an automated video-tracking system.

-

Key Parameters Measured:

-

Time spent in the open arms (anxiolytic effect increases this time).

-

Number of entries into the open arms.

-

Total distance traveled (to control for general locomotor effects).

-

-

Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the drug-treated groups to the vehicle control. A statistically significant increase in the time spent in the open arms, without a significant change in total locomotion, is indicative of anxiolytic-like activity.

Data Presentation Table

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |

| Vehicle | - | 15.2 ± 2.1 | 8.3 ± 1.5 | 12.5 ± 1.8 |

| Positive Control | 1.0 | 45.8 ± 4.5 | 12.1 ± 2.0 | 11.9 ± 2.1 |

| Compound X | 1.0 | 20.1 ± 3.0 | 9.0 ± 1.8 | 12.2 ± 1.9 |

| Compound X | 5.0 | 35.5 ± 4.1 | 11.5 ± 1.9 | 12.8 ± 2.0 |

| Compound X | 10.0 | 42.1 ± 5.0* | 12.0 ± 2.2 | 12.6 ± 1.7 |

| Hypothetical data representing a statistically significant difference from the vehicle group. |

Part 4: Conclusion and Future Directions

This guide has detailed a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound, a novel chiral compound with potential for CNS activity. By progressing from in silico prediction through in vitro screening and functional characterization to in vivo behavioral validation, researchers can build a robust data package to define its mechanism of action.

Should the hypothetical results described herein prove true, establishing this compound as a 5-HT1A receptor agonist with anxiolytic properties, the logical next steps would involve:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic Studies: Conducting full PK studies to determine bioavailability, half-life, and brain penetration.

-

Target Engagement Studies: Using techniques like in vivo microdialysis or PET imaging to confirm the compound interacts with its target in the brain at therapeutic doses.

-

Expanded Behavioral Profiling: Testing the compound in other models of anxiety and depression to broaden its therapeutic profile.

The piperazinone scaffold remains a promising area for the discovery of new medicines for CNS disorders. A rigorous and scientifically sound investigational plan, as outlined in this guide, is the essential first step in translating a novel molecule into a potential therapy.

References

-

The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Dakota Pharm. Retrieved January 6, 2026, from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2015). International Journal of Pharmaceutical Sciences and Research. Retrieved January 6, 2026, from [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine. Retrieved January 6, 2026, from [Link]

-

de Oliveira, M. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. Retrieved January 6, 2026, from [Link]

-

Kolos, E. A., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. Retrieved January 6, 2026, from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved January 6, 2026, from [Link]

-

Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Thriveni, K. S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Retrieved January 6, 2026, from [Link]

-

Almeida, L. d. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved January 6, 2026, from [Link]

-

Alghamdi, S., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810. Retrieved January 6, 2026, from [Link]

-

Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5649-5654. Retrieved January 6, 2026, from [Link]

-

(S)-5-Methylpiperazin-2-One. (n.d.). Protheragen. Retrieved January 6, 2026, from [Link]

-

Costantini, C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2916-2926. Retrieved January 6, 2026, from [Link]

-

Howell, C., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. Retrieved January 6, 2026, from [Link]

-

Wang, X., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(53), 33588-33606. Retrieved January 6, 2026, from [Link]

-

Kalinichev, M., et al. (2011). 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. European Journal of Pharmaceutical Sciences, 44(5), 624-631. Retrieved January 6, 2026, from [Link]

-

5-Methylpiperazin-2-one. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Almeida, L. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved January 6, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. (S)-5-Methylpiperazin-2-One - Protheragen [protheragen.ai]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. benthamdirect.com [benthamdirect.com]

- 11. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (5S)-5-methylpiperazin-2-one

An In-Depth Technical Guide to the Physical and Chemical Properties of (5S)-5-methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazin-2-one, it serves as a valuable scaffold and building block for synthesizing complex molecules with potential therapeutic applications.[1] Its structure incorporates a stereocenter, two nitrogen atoms with differing reactivity, and an amide functional group, bestowing upon it a unique combination of physical and chemical properties. Understanding these core characteristics is paramount for its effective utilization in synthetic strategies, reaction optimization, and the development of novel chemical entities.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, supported by detailed experimental protocols and theoretical insights. The objective is to equip researchers with the foundational knowledge required to handle, characterize, and strategically employ this compound in their research endeavors.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. This compound is defined by a six-membered piperazinone ring with a methyl group at the fifth position, conferring chirality with an (S) configuration.

Caption: 2D structure of this compound with atom numbering.

| Identifier | Value | Source |

| CAS Number | 1240583-20-3 | [2][3] |

| Molecular Formula | C₅H₁₀N₂O | [2][4] |

| Molecular Weight | 114.15 g/mol | [2][5] |

| SMILES | C[C@H]1CNC(=O)CN1 | [2] |

| InChIKey | SODLPCCEKPQWAY-BYPYZUCNSA-N | [6] |

Physical Properties

The physical properties of a compound dictate its behavior in various solvents and physical states, which is critical for designing purification methods, formulation strategies, and reaction conditions.

| Property | Value | Notes | Source |

| Appearance | Solid | Assumed based on melting point and typical nature of similar small molecules. | N/A |

| Melting Point | Not reported | No experimental data found in surveyed literature. | [6][7] |

| Boiling Point | Not reported | No experimental data found in surveyed literature. | [7][8] |

| Solubility | Soluble in water and polar organic solvents | Predicted based on the presence of H-bond donors/acceptors and polarity. | |

| pKa | Not reported | Basicity is expected due to the secondary amine (N4), while the amide nitrogen (N1) is non-basic. | N/A |

| LogP | -0.9057 | Computed value, indicating high hydrophilicity. | [2] |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | Computed value, suggesting good potential for membrane permeability. | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its three key structural features: the secondary amine (N4), the amide group (N1-C2=O), and the chiral center (C5).

-

Basicity and Nucleophilicity : The secondary amine at the N4 position is the primary center of basicity and nucleophilicity. It readily undergoes protonation in acidic media and can participate in nucleophilic substitution and addition reactions, such as alkylation and acylation.

-

Amide Group : The amide functionality is relatively stable and resistant to hydrolysis under neutral conditions. The N1 nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Chirality : The (S)-stereocenter at C5 is a defining feature, making the molecule a valuable chiral building block. Reactions involving this center or its adjacent groups must be designed to either retain or predictably alter the stereochemistry. Its chiral nature is crucial for applications in asymmetric synthesis and for creating enantiomerically pure drug candidates.

Caption: A logical workflow for the physical and chemical characterization.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]

-

¹H-NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

CH₃ group (C5) : A doublet, due to coupling with the adjacent C5 proton, expected in the upfield region (~1.2-1.5 ppm).

-

CH (C5) : A multiplet, due to coupling with the methyl protons and the C6 protons, expected around ~3.0-3.5 ppm.

-

CH₂ (C6) : Two diastereotopic protons, likely appearing as complex multiplets (or doublets of doublets) due to geminal and vicinal coupling, expected around ~3.0-3.6 ppm.

-

CH₂ (C3) : Two protons adjacent to the carbonyl group, likely appearing as a multiplet around ~3.2-3.8 ppm.

-

N-H Protons (N1 and N4) : Two broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on solvent and concentration, typically appearing between ~1.5-4.0 ppm for the amine and ~7.0-8.5 ppm for the amide.

-

-

¹³C-NMR : The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms.

-

CH₃ : An upfield signal around ~15-25 ppm.

-

CH₂ (C3 & C6) : Signals in the aliphatic region, ~40-55 ppm.

-

CH (C5) : A signal also in the aliphatic region, ~45-60 ppm.

-

C=O (C2) : A characteristic downfield signal for the amide carbonyl, expected around ~165-175 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[10] For this compound, using a soft ionization technique like Electrospray Ionization (ESI):

-

Molecular Ion Peak : A prominent peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 115.09.

-

Fragmentation : Common fragmentation pathways would involve the loss of small neutral molecules such as CO or cleavage of the piperazinone ring.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

N-H Stretching : Two distinct bands are expected. A sharp band around 3300-3500 cm⁻¹ for the secondary amine (N4-H) and a broader band in the same region for the amide (N1-H).

-

C-H Stretching : Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

-

C=O Stretching : A strong, sharp absorption band characteristic of the amide carbonyl group, expected around 1640-1680 cm⁻¹.

Caption: Relationship between molecular structure and expected spectral data.

Experimental Protocols

The following protocols provide standardized procedures for characterizing this compound in a laboratory setting.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental physical property used for identification and as a sensitive indicator of purity.[12] Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry surface. Finely crush the solid into a powder.[13]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[14]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or similar device).

-

Initial Determination: Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the heating rate to approximately 1-2°C per minute when the temperature is within 15-20°C of the approximate melting point.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁-T₂.[15]

Protocol 2: Qualitative Solubility Assessment

Causality: Solubility behavior provides insights into the polarity and the presence of acidic or basic functional groups. The "like dissolves like" principle is a guiding tenet; polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[16]

Methodology:

-

Solvent Selection: Prepare test tubes containing ~0.75 mL of various solvents: water (polar, protic), methanol (polar, protic), diethyl ether (nonpolar), 5% aq. HCl (acidic), and 5% aq. NaOH (basic).[17]

-

Sample Addition: To each test tube, add approximately 25 mg of this compound.[17]

-

Observation: Vigorously shake or vortex each tube for 30-60 seconds.[18][19]

-

Classification: Observe if the solid dissolves completely.

-

Soluble: The entire solid dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No noticeable dissolution occurs.

-

-

Interpretation:

-

Solubility in water or methanol indicates a polar nature.

-

Solubility in 5% HCl indicates the presence of a basic group (the secondary amine).[20]

-

Insolubility in diethyl ether further confirms its polar character.

-

Protocol 3: Sample Preparation for NMR Spectroscopy

Causality: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals.[21] Filtering removes particulate matter that can degrade spectral quality.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.[22]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a small vial.[22][23]

-

Filtration: To remove any insoluble impurities, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into a clean, dry NMR tube.[23]

-

Final Volume: Ensure the final height of the solution in the NMR tube is approximately 4-5 cm.[23]

-

Analysis: The sample is now ready for analysis in the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent.

Protocol 4: Sample Preparation for Mass Spectrometry (ESI)

Causality: Electrospray ionization requires the sample to be in a dilute solution of a volatile solvent. High concentrations or the presence of non-volatile salts can suppress ionization and contaminate the instrument.[24]

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[24]

-

Working Solution: Take a small aliquot (e.g., 100 µL) of the stock solution and dilute it further with the solvent (e.g., to 1 mL) to achieve a final concentration in the range of 10-100 µg/mL.[24]

-

Filtration: If any precipitate is observed, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's fluidics.[24]

-

Vial Transfer: Transfer the final, clear solution to a 2 mL mass spectrometry vial.

-

Analysis: The sample is now ready for direct infusion or LC-MS analysis.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for related piperazine compounds and general principles of laboratory safety should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[25][26]

-

Inhalation: Avoid breathing dust. Handle in a well-ventilated area or in a chemical fume hood.[27]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. The general class of piperazines can cause skin and eye irritation or burns.[5][25]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion